molecular formula C18H36Na2O7S B13765299 Sodium 1-acetoxyhexadecanol sulfate

Sodium 1-acetoxyhexadecanol sulfate

Cat. No.: B13765299
M. Wt: 442.5 g/mol
InChI Key: RMVBRIZENIGQNE-UHFFFAOYSA-L
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Description

Sodium 1-acetoxyhexadecanol sulfate (CAS 65166-23-6) is a synthetic, anionic surfactant with the molecular formula C18H35NaO6S and a molecular weight of 402.52 g/mol . Its structure consists of a hexadecane (C16) chain, which is a long-chain fatty alcohol foundation, esterified with an acetate group at the primary carbon and sulfated to create the sodium salt . This molecular architecture suggests potential utility as an emulsifying agent, opacifier, and thickening agent in various research formulations, drawing parallels to the known properties of its parent compound, cetyl alcohol (1-hexadecanol) . The compound's value in research stems from its amphiphilic nature, which may be applied in studying micelle formation, lipid membrane interactions, and the development of model delivery systems. Researchers can utilize this reagent as a standard in analytical chemistry or as a specialized intermediate in organic synthesis and material science. The EINECS number for this compound is 265-584-3 . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. All safety data sheets should be consulted prior to handling.

Properties

Molecular Formula

C18H36Na2O7S

Molecular Weight

442.5 g/mol

IUPAC Name

disodium;1-hydroxyhexadecyl acetate;sulfate

InChI

InChI=1S/C18H36O3.2Na.H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17(2)19;;;1-5(2,3)4/h18,20H,3-16H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2

InChI Key

RMVBRIZENIGQNE-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC(O)OC(=O)C.[O-]S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Pathways for Sodium 1 Acetoxyhexadecanol Sulfate

Chemo- and Regioselective Synthesis of 1-Acetoxyhexadecanol Precursors

The direct functionalization of long-chain alkanes like hexadecane (B31444) into alcohols is a formidable challenge due to the chemical inertness of C-H bonds. However, advanced catalytic systems offer pathways to achieve this transformation with a degree of control. Methodologies involving transition-metal catalysts can facilitate C-H activation, although achieving high regioselectivity for a specific carbon atom on a long chain remains a significant area of research.

For precursors requiring specific stereochemistry, directed hydroboration represents a powerful strategy. In related systems, such as the synthesis of amino alcohols from alkenyl piperidines, internal hydroboration can be induced with high regiocontrol. nih.gov This approach uses a directing group within the molecule to guide the boron reagent to a specific position, leading to a functionalized product with defined stereochemistry after oxidation. nih.gov While challenging for simple alkanes, this principle can be applied to unsaturated precursors of hexadecanol (B772).

Once a primary alcohol such as 1-hexadecanol (B1195841) is obtained, the introduction of an acetoxy group at the C1 position is typically straightforward. This is a standard esterification reaction, often employing acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

To achieve selective acetoxylation at C1 in the presence of other hydroxyl groups, protection-deprotection strategies are essential. For instance, if synthesizing from a diol, a more reactive primary alcohol can often be selectively acetylated over a less reactive secondary alcohol under controlled conditions. Alternatively, all hydroxyl groups can be protected, followed by selective deprotection of the C1 hydroxyl and subsequent acetylation. The reverse process, the deoxygenation of acetates, can also be achieved using photoredox catalysts, highlighting the versatility of the acetate (B1210297) group in synthetic pathways. organic-chemistry.org

Synthesizing 1-acetoxyhexadecanol often begins with precursors that already contain multiple hydroxyl groups, such as 1,2-hexadecanediol (B1668426) or other long-chain diols. The key challenge lies in differentiating these hydroxyl groups to allow for selective functionalization. This is typically accomplished by exploiting the different reactivity of primary versus secondary alcohols or by using sterically bulky protecting groups that react preferentially with the less hindered hydroxyl group.

For example, a common strategy involves the selective protection of a primary alcohol as a silyl (B83357) ether (e.g., using TBDMSCl), leaving a secondary hydroxyl group free for acetylation. Subsequent removal of the silyl protecting group would yield the desired 1-hydroxy-2-acetoxyhexadecane. This approach provides a reliable route to precursors with precisely placed functional groups, ready for the final sulfation step.

Mechanistic Studies of Sulfate (B86663) Esterification in the Presence of Acetoxy Groups

The conversion of the alcohol precursor to the final sulfate ester is a critical step that requires careful optimization and a thorough understanding of the reaction mechanism, especially given the presence of a potentially labile acetoxy group.

The sulfation of alcohols is commonly achieved using potent sulfating agents such as sulfur trioxide (SO₃), chlorosulfuric acid (ClSO₃H), or sulfamic acid. wikipedia.orgbritannica.com The reaction with sulfur trioxide, often as a complex with pyridine or dioxane to moderate its reactivity, is a widely used industrial method for producing alkyl sulfates. researchgate.net

The presence of an acetoxy group in the precursor molecule introduces a complication, as the ester linkage can be susceptible to hydrolysis under the acidic conditions often required for sulfation. Therefore, reaction conditions must be carefully controlled. Key parameters for optimization include:

Temperature: Lower temperatures are generally preferred to minimize side reactions, including degradation of the acetoxy group. researchgate.net

Stoichiometry: The molar ratio of the sulfating agent to the alcohol must be precisely controlled to ensure complete sulfation without causing degradation. researchgate.net

Solvent: The choice of an appropriate inert solvent can influence reaction rates and prevent unwanted side reactions.

While sulfuric acid itself can be used, it often leads to equilibrium mixtures and requires the removal of water to drive the reaction to completion, which can be harsh. nih.gov For a sensitive substrate like 1-acetoxyhexadecanol, a milder agent like a sulfur trioxide-pyridine complex at controlled temperatures would likely be the preferred method to achieve clean conversion to the sulfate ester.

Kinetic studies of alcohol sulfation provide crucial insights into the reaction mechanism and help in optimizing production processes. Studies on simple alcohols reacting with sulfuric acid show that the reaction rates are strongly dependent on the acid concentration. oberlin.edunih.govacs.org The mechanism is generally considered to be a bimolecular displacement, similar to Fischer esterification, where the alcohol attacks a protonated sulfuric acid molecule. researchgate.netmdpi.com

Research using nuclear magnetic resonance (NMR) to monitor reaction kinetics for various alcohols has shown that rate constants increase significantly with higher sulfuric acid concentrations. acs.org The identity of the alcohol often has a less pronounced effect on the rate constant compared to the acidity of the reaction medium. nih.gov

The thermodynamics of sulfate ester formation indicate that the equilibrium constant is often near unity at room temperature, as the exothermicity of the reaction is nearly offset by the decrease in entropy. oberlin.edu This implies that the reaction is reversible, and achieving high yields may require shifting the equilibrium, for instance, by removing water. In aerosol-phase reactions, the evaporation of water can promote the forward reaction, leading to higher yields of organosulfates than in bulk solution chemistry. researchgate.netcopernicus.orgcopernicus.org

The table below, based on kinetic data for model alcohol systems, illustrates the dependency of the reaction rate on the reaction conditions.

Table 1: Representative Kinetic Data for Alcohol Sulfate Esterification (Model Systems)
AlcoholAcid Concentration (wt% H₂SO₄)Temperature (°C)Forward Rate Constant (k₁) (L mol⁻¹ min⁻¹)Reference
1-Butanol75251.1 x 10⁻² oberlin.edu
Ethanol8525~5.0 x 10⁻² oberlin.edu
Methanol (B129727)55 (in D₂SO₄)Not SpecifiedRate slowed by factor of 3 in H₂SO₄ vs D₂SO₄ acs.org
1-HeptanolVaries (Aerosol Phase)Not SpecifiedOrders of 10⁻³ (three orders of magnitude higher than in solution) copernicus.orgcopernicus.org

This data is for model systems and serves to illustrate general principles. Actual rates for 1-acetoxyhexadecanol would need to be determined experimentally.

For the sulfation of 1-acetoxyhexadecanol, the presence of the acetoxy group is unlikely to significantly alter the fundamental electronic mechanism at the hydroxyl group but may introduce steric hindrance that could slightly depress the reaction rate compared to unfunctionalized long-chain alcohols.

Role of Catalysis in the Selective Introduction of Sulfate Functionality

The introduction of a sulfate group onto the primary alcohol of 1-acetoxyhexadecanol is a critical step that demands high selectivity to avoid unwanted side reactions, particularly the hydrolysis of the existing acetate ester functionality. Catalysis plays a pivotal role in achieving this selectivity under mild conditions.

The most common and effective method for the sulfation of alcohols involves the use of sulfur trioxide (SO₃) complexes. nih.govrsc.org These complexes, such as sulfur trioxide-pyridine, sulfur trioxide-trimethylamine (Me₃N·SO₃), and sulfur trioxide-triethylamine, are preferred over harsher reagents like chlorosulfonic acid or concentrated sulfuric acid. nih.gov The complexes act as electrophilic sulfating agents, where the SO₃ is transferred to the nucleophilic hydroxyl group. The amine base in the complex serves to moderate the reactivity of SO₃ and to neutralize the acidic proton released during the reaction, preventing acid-catalyzed degradation of the starting material or product.

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, which activates the carbonyl group for a nucleophilic attack by the alcohol, leading to a tetrahedral intermediate. mdpi.com Subsequent dehydration yields the ester. mdpi.com For sulfation, the selection of the sulfating agent and reaction conditions is paramount. The reaction is typically carried out in an aprotic solvent, such as pyridine or acetonitrile, at controlled temperatures to ensure the stability of the acetate group.

A significant challenge in sulfation is achieving regioselectivity when multiple hydroxyl groups are present. nih.gov While 1-acetoxyhexadecanol has only one primary hydroxyl group available for sulfation, the principles of selective synthesis are crucial. In more complex syntheses, protecting groups are often employed in an orthogonal strategy, where different protecting groups can be removed selectively without affecting others or the newly introduced sulfate ester. acs.org For the target molecule, the primary focus is chemoselectivity—sulfating the alcohol without cleaving the ester.

Recent advancements have introduced novel sulfating agents designed for improved solubility and easier workup. For instance, tributylsulfoammonium betaine (B1666868) has been developed as a high-yielding route to organosulfates that are soluble in organic solvents, simplifying subsequent purification and ion-exchange steps. rsc.orgrsc.org

Table 1: Comparison of Catalytic Systems for Alcohol Sulfation

Sulfating Agent/Catalyst System Typical Reaction Conditions Advantages Disadvantages/Challenges
Sulfur Trioxide-Pyridine Complex Pyridine (solvent), 0°C to RT Widely used, commercially available, moderately reactive. Can be difficult to remove all pyridine; potential for side reactions if not controlled.
Sulfur Trioxide-Trimethylamine Complex (Me₃N·SO₃) Acetonitrile, Et₃N, reflux Easy to handle solid, convenient workup, good for monitoring reaction progress. nih.gov Requires careful control of stoichiometry.
Chlorosulfonic Acid (ClSO₃H) Aprotic solvent, low temperature Highly reactive, low cost. Often too harsh, produces HCl byproduct, low selectivity, can cause degradation. nih.gov
Tributylsulfoammonium Betaine Acetonitrile, 90°C Product is soluble in organic solvents, simplifies purification and ion-exchange. rsc.orgrsc.org Requires elevated temperature.

Green Chemistry Approaches to Sodium 1-acetoxyhexadecanol sulfate Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dergipark.org.tr For a multi-step synthesis like that of this compound, these principles can be applied to both the initial esterification and the final sulfation stages.

A primary goal of green chemistry is to minimize waste, which is often dominated by solvents. pharmafeatures.com Therefore, developing solvent-free reaction protocols is highly desirable.

For the first step, the esterification of 1,16-hexadecanediol (B1329467) to form 1-acetoxyhexadecanol, solvent-free conditions can be achieved. Techniques such as using a heterogeneous solid acid catalyst in a neat mixture of the reactants can be effective. rsc.org Microwave-assisted synthesis is another green technique that can accelerate reactions under solvent-free conditions, often leading to higher yields in shorter times. dergipark.org.trrsc.org These approaches not only eliminate solvent waste but also simplify product isolation.

The sulfation step presents more challenges for being entirely solvent-free due to the nature of the reagents. However, the use of SO₃-amine complexes represents a more atom-economical route compared to older methods that generate significant inorganic salt byproducts. rsc.org The reaction can be performed in a minimal amount of a recyclable aprotic solvent or, in some cases, using one of the liquid reagents as the reaction medium, thereby approaching solvent-free conditions. rsc.orgnih.gov

The ability to recover and reuse catalysts is a cornerstone of sustainable chemical manufacturing, enhancing both economic viability and environmental friendliness. pharmafeatures.com

For the esterification of the long-chain diol, heterogeneous acid catalysts are particularly advantageous. mdpi.com Unlike homogeneous catalysts like sulfuric or p-toluenesulfonic acid, which are difficult to separate from the reaction mixture, solid catalysts can be removed by simple filtration and reused for multiple cycles. mdpi.comnih.gov This eliminates corrosive liquid waste and complex purification steps. mdpi.com Examples of such catalysts include ion-exchange resins (e.g., Amberlyst-15) and sulfated metal oxides like sulfated zirconia (SO₄/ZrO₂). nih.govresearchgate.net These materials possess strong acid sites on their surface that effectively catalyze the reaction. nih.govresearchgate.net

While most common sulfation methods use stoichiometric reagents, research into catalytic sulfation is ongoing. The development of robust, reusable solid acid catalysts that can facilitate sulfation would be a significant green advancement. Sulfated zirconia, for instance, is a reusable solid superacid that has shown high activity in various acid-catalyzed reactions, including esterification, and could be explored for its potential in sulfation. researchgate.net

Table 2: Examples of Reusable Catalysts for Long-Chain Alcohol Esterification

Catalyst Catalyst Type Key Features Reusability
Amberlyst-15 Sulfonated Polystyrene Resin Macroporous structure, high acidity, commercially available. nih.gov Can be recovered by filtration and reused for multiple cycles. nih.gov
Sulfated Zirconia (SO₄/ZrO₂) Solid Superacid High thermal stability, strong Brønsted acid sites, effective for various esterifications. researchgate.net Easily recovered and can be reused without significant loss of activity. researchgate.net
Nafion-NR50 Perfluorinated Sulfonic Acid Polymer High chemical and thermal stability. Excellent reusability in various catalytic processes. nih.gov
Sulfonated Carbon Catalysts Functionalized Carbon Derived from renewable biomass, sustainable. Good stability and potential for reuse in multiple reaction cycles.

Esterification Step (1,16-Hexadecanediol to 1-acetoxyhexadecanol): The primary challenge here is achieving mono-acetylation. The main byproducts are unreacted diol and the di-acetylated product, 1,16-diacetoxyhexadecane. To favor the desired mono-ester, the stoichiometry of the reactants can be carefully controlled, typically by using an excess of the diol relative to the acetylating agent (e.g., acetic acid or acetic anhydride). Furthermore, the choice of catalyst and reaction conditions (temperature, time) can be optimized to halt the reaction after the first esterification has occurred.

Sulfation Step (1-acetoxyhexadecanol to its sulfate): This step is critical for avoiding byproducts. The primary concerns are the hydrolysis of the acetate ester group under acidic conditions and potential sulfonation on the carbon chain, though the latter is less likely with modern reagents. Using mild, selective sulfating agents like SO₃-amine complexes at low, controlled temperatures is essential to preserve the ester linkage. nih.govnih.gov The reaction must be carefully monitored, for example by thin-layer chromatography (TLC), to ensure full conversion of the starting alcohol without initiating degradation of the product. nih.gov After the reaction, immediate neutralization or ion exchange is often performed to stabilize the sulfate ester salt and prevent decomposition. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of intermediates and the final product requires different strategies tailored to their distinct chemical properties.

Purification of the Intermediate (1-acetoxyhexadecanol): This intermediate is a non-ionic, relatively non-polar long-chain molecule. After the esterification reaction, the crude product will likely contain the desired mono-ester, unreacted diol, and the di-ester byproduct. The most effective method for separating these components is column chromatography on silica (B1680970) gel. researchgate.net By using a gradient of solvents (e.g., hexane (B92381) and ethyl acetate), the components can be eluted based on their polarity, with the least polar di-ester eluting first, followed by the desired mono-ester, and finally the most polar unreacted diol. For larger scale operations, fractional distillation under vacuum could also be considered, provided there are sufficient differences in the boiling points of the components.

Purification of the Final Product (this compound): The final product is an anionic surfactant, making it a salt that is soluble in water and some polar organic solvents but insoluble in non-polar solvents. chemicalbook.comnih.gov This amphiphilic nature makes purification challenging. rsc.org After the sulfation reaction and neutralization to form the sodium salt, the crude product may contain unreacted starting material, inorganic salts (from neutralization), and other impurities. A common purification method is crystallization or recrystallization . The crude solid can be dissolved in a suitable hot solvent, such as ethanol, and allowed to cool, causing the purified sodium salt to crystallize out while impurities remain in the solution. oecd.org Another technique involves washing . The crude product can be washed with a non-polar solvent like hexane or diethyl ether to remove any unreacted, non-polar 1-acetoxyhexadecanol. Subsequently, if the product is precipitated, it can be washed with cold water or brine to remove highly soluble inorganic salts. For achieving high purity and ensuring the correct counter-ion (Na⁺), ion-exchange chromatography can be employed. nih.gov The crude sulfate, perhaps as a triethylammonium (B8662869) salt after reaction, can be passed through an ion-exchange resin loaded with sodium ions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), particularly with an evaporative light scattering detector (ELSD) or mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the purity and structure of the final product. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Research for Structural Elucidation and Purity Assessment of Sodium 1 Acetoxyhexadecanol Sulfate

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of Sodium 1-acetoxyhexadecanol sulfate (B86663). By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

Elucidation of Acetoxy and Sulfate Group Positions and Stereochemistry

The positions of the acetoxy and sulfate groups on the hexadecanol (B772) backbone are critical to the compound's chemical and physical properties. In ¹H NMR, the proton attached to the carbon bearing the sulfate group (CH-OSO₃⁻) is expected to show a characteristic downfield chemical shift, typically in the range of 4.0-4.5 ppm. openstax.orgpressbooks.pub This downfield shift is due to the strong electron-withdrawing nature of the sulfate group. Similarly, the proton attached to the carbon bearing the acetoxy group (CH-OAc) would also exhibit a downfield shift, generally observed between 4.5 and 5.5 ppm. The exact chemical shifts can be influenced by the solvent and the presence of other functional groups.

In ¹³C NMR spectroscopy, the carbons directly bonded to the oxygen atoms of the sulfate and acetoxy groups will also be significantly deshielded. The carbon of the C-OSO₃⁻ group is expected to resonate in the range of 65-75 ppm, while the carbon of the C-OAc group would appear further downfield, typically between 70 and 80 ppm. organicchemistrydata.orglibretexts.org The carbonyl carbon of the acetate (B1210297) group will have a characteristic signal in the range of 170-172 ppm. libretexts.org The distinct chemical shifts for the carbons and protons at the substitution sites allow for unambiguous confirmation of the 1-position for both the acetoxy and sulfate functionalities, assuming a primary alcohol precursor.

While standard NMR techniques can confirm the connectivity, the determination of stereochemistry at the C-1 position, if it were a chiral center, would require more advanced NMR experiments, such as the use of chiral solvating agents or the formation of diastereomeric derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in Sodium 1-acetoxyhexadecanol sulfate

Functional GroupAtomPredicted Chemical Shift (ppm)
Acetoxy-CH -OAc4.5 - 5.5
-C H-OAc70 - 80
-C =O170 - 172
-COCH2.0 - 2.2
-COC H₃20 - 25
Sulfate-CH -OSO₃⁻4.0 - 4.5
-C H-OSO₃⁻65 - 75
Alkyl ChainTerminal -CH0.8 - 0.9
Bulk -(CH ₂)n-1.2 - 1.4

Multidimensional NMR Techniques for Complex Spectral Assignment

For a molecule with a long alkyl chain like this compound, the ¹H NMR spectrum can be complex due to overlapping signals from the methylene (B1212753) protons. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for resolving these overlaps and making complete spectral assignments. researchgate.net

A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons, allowing for the tracing of the proton connectivity along the entire hexadecanol chain, starting from the well-resolved signals of the protons at the 1-position. An HSQC experiment correlates each proton with the carbon to which it is directly attached. nih.gov This is particularly useful for assigning the ¹³C signals of the alkyl chain and confirming the assignments made for the carbons bearing the acetoxy and sulfate groups.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence. The expected exact mass of the anionic component, [C₁₈H₃₅O₆S]⁻, can be calculated and compared to the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides valuable structural information by revealing characteristic fragmentation pathways. uomustansiriyah.edu.iq

For the [C₁₈H₃₅O₆S]⁻ ion, several key fragmentation patterns would be expected. A prominent fragmentation would be the loss of the sulfate group as SO₃ (80 Da) or HSO₄⁻ (97 Da). researchgate.net Another characteristic fragmentation would be the cleavage of the acetate group, resulting in the loss of acetic acid (60 Da) or the ketene (B1206846) (42 Da). Cleavage of the C-O bond of the ester would lead to a fragment corresponding to the loss of the acetoxy group. Fragmentation along the alkyl chain is also expected, typically resulting in a series of peaks separated by 14 Da, corresponding to the loss of CH₂ units. libretexts.orgwhitman.edu The analysis of these fragmentation patterns allows for the confirmation of the presence and location of the acetoxy and sulfate groups. nih.govlibretexts.org

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of the [C₁₈H₃₅O₆S]⁻ Anion

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Interpretation
[M]⁻[M - SO₃]⁻80Loss of sulfur trioxide
[M]⁻[M - HSO₄]⁻97Loss of bisulfate
[M]⁻[M - CH₃COOH]⁻60Loss of acetic acid
[M]⁻[M - CH₂CO]⁻42Loss of ketene

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

In the IR spectrum of this compound, a strong absorption band is expected around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. chem-soc.si The S-O stretching vibrations of the sulfate group typically appear as strong and broad bands in the region of 1210-1260 cm⁻¹ (asymmetric stretch) and 1040-1080 cm⁻¹ (symmetric stretch). copernicus.org The C-O stretching vibrations of the ester and sulfate linkages would be observed in the fingerprint region between 1000 and 1300 cm⁻¹. uomustansiriyah.edu.iq

The Raman spectrum would also show a characteristic band for the C=O stretch, although it may be weaker than in the IR spectrum. The symmetric S-O stretching vibration around 1050 cm⁻¹ is often a strong and sharp peak in the Raman spectrum. nih.govresearchgate.net The numerous C-H stretching and bending vibrations of the long alkyl chain will be prominent in both IR and Raman spectra in the regions of 2850-3000 cm⁻¹ and 1300-1470 cm⁻¹, respectively. uomustansiriyah.edu.iq

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Acetoxy (C=O)Stretching1735 - 1750
Sulfate (S-O)Asymmetric Stretching1210 - 1260
Sulfate (S-O)Symmetric Stretching1040 - 1080
Ester (C-O)Stretching1200 - 1300
Alkyl (C-H)Stretching2850 - 3000
Alkyl (C-H)Bending1300 - 1470

Chromatographic Methods for Purity and Isomeric Separations

Chromatographic techniques are indispensable for separating and quantifying the components of complex surfactant mixtures.

Advanced Liquid Chromatography (LC) Techniques (e.g., UPLC, 2D-LC)

Ultra-Performance Liquid Chromatography (UPLC) offers a significant advancement over traditional High-Performance Liquid Chromatography (HPLC) for surfactant analysis, providing higher resolution, increased sensitivity, and faster analysis times. alfachemic.comthermofisher.com UPLC systems, by utilizing sub-2 µm particle columns, can effectively separate complex mixtures of surfactants. alfachemic.comnih.gov When coupled with mass spectrometry (UPLC-MS), this technique becomes a powerful tool for both the identification and quantification of various surfactant classes, including anionic surfactants like alkyl sulfates. nih.govpolymex.frbohrium.com The enhanced separation efficiency of UPLC is crucial for resolving the homologous series and potential isomers present in commercial this compound preparations.

For exceptionally complex samples containing co-eluting isomers or structurally similar compounds, two-dimensional liquid chromatography (2D-LC) provides a powerful solution. nih.gov This technique employs two different columns with orthogonal separation mechanisms, significantly enhancing peak capacity and resolving power. nih.gov In a typical 2D-LC setup for surfactant analysis, an initial separation on a reversed-phase column could be followed by a second-dimension separation on a column with a different selectivity, such as a biphenyl (B1667301) or ion-exchange column. alfachemic.comnih.gov This approach has proven effective for the separation of isomeric and structurally related compounds that are unresolvable by single-dimension chromatography. nih.gov

Table 1: Comparison of LC Techniques for Surfactant Analysis

FeatureHPLCUPLC2D-LC
Resolution GoodExcellentSuperior
Analysis Time StandardFastLong
Sensitivity GoodHighVery High
Complexity LowModerateHigh
Application Routine analysisComplex mixtures, high-throughput screeningIsomeric and complex mixture separation

Gas Chromatography (GC) for Volatile Byproducts and Precursors

Gas chromatography (GC) is a vital technique for the analysis of volatile and semi-volatile compounds that may be present as impurities or unreacted precursors in the final this compound product. thermofisher.comresearchgate.net A key precursor, 1-hexadecanol (B1195841), can be readily identified and quantified using GC-MS. researchgate.netnih.govfrontiersin.org The analysis of residual 1-hexadecanol is critical for assessing the completeness of the sulfation and acetylation reactions.

Furthermore, GC can detect other volatile byproducts that may arise during synthesis. The use of high-temperature capillary columns is often necessary for the analysis of long-chain alcohols and their derivatives. thermofisher.com Derivatization techniques can also be employed to increase the volatility of certain analytes for GC analysis. researchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers an even higher level of separation for extremely complex volatile samples. researchgate.net

Table 2: Potential Volatile Byproducts and Precursors Analyzed by GC

CompoundRoleTypical GC Method
1-HexadecanolPrecursorGC-MS researchgate.netnist.gov
Acetic Anhydride (B1165640)ReagentGC-FID
Pyridine (B92270)Catalyst/SolventGC-NPD

Solid-State Analytical Techniques for Bulk Characterization

The bulk properties of this compound in its solid form are crucial for its handling, formulation, and stability.

X-Ray Diffraction (XRD) for Crystalline and Amorphous Forms

X-ray diffraction (XRD) is a fundamental technique for characterizing the solid-state structure of materials. mdpi.com It can distinguish between crystalline and amorphous forms of a substance. utah.edu For surfactants like sodium alkyl sulfates, XRD patterns reveal information about the packing of molecules in the solid state. acs.orgnih.gov The presence of sharp peaks in an XRD pattern is indicative of a crystalline structure, while broad halos suggest an amorphous nature. utah.edu

The degree of crystallinity can be quantitatively determined from the XRD data by comparing the area of the crystalline peaks to the total area under the curve. utah.eduyoutube.comyoutube.com Different processing or storage conditions can lead to different polymorphic forms or varying degrees of crystallinity, which can impact the physical properties of the surfactant. For instance, studies on sodium dodecyl sulfate (SDS) have used powder XRD (PXRD) to identify different hydrate (B1144303) forms and to study phase transitions. acs.orgnih.gov Similar analyses would be critical for understanding the solid-state behavior of this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) provides information about the thermal stability of a material by measuring its mass change as a function of temperature. benthamdirect.com For a surfactant like this compound, TGA can determine the temperatures at which decomposition begins. marquette.edu TGA studies on similar surfactants, such as sodium dodecyl sulfate (SDS), show a significant weight loss corresponding to the decomposition of the molecule, typically occurring at temperatures above 200°C. acs.orgnih.gov

TGA can also detect the presence of bound water or other volatile components, which would be observed as a weight loss at lower temperatures, prior to the main decomposition step. acs.orgnih.gov The thermal stability data obtained from TGA is essential for determining the appropriate processing and storage temperatures for the surfactant to avoid degradation. benthamdirect.comnih.govacs.org

Table 3: Summary of Solid-State Analytical Findings for Related Surfactants

TechniqueAnalyteKey Findings
XRD Sodium Dodecyl Sulfate (SDS)Identification of various hydrate forms and their crystal structures. acs.orgnih.gov
XRD Sodium n-Alkyl SulfatesCharacterization of the crystalline packing of the alkyl chains. acs.org
TGA Sodium Dodecyl Sulfate (SDS)Dehydration below 120°C and decomposition between 200-325°C. acs.org
TGA Various SurfactantsDetermination of decomposition temperatures and thermal stability order. marquette.edunih.govnih.gov

Theoretical Chemistry and Computational Studies of Sodium 1 Acetoxyhexadecanol Sulfate

Quantum Mechanical (QM) Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. jocpr.com For a molecule like Sodium 1-acetoxyhexadecanol sulfate (B86663), these calculations can elucidate its three-dimensional structure and electron distribution, which are key to its function as a surfactant. jocpr.comyoutube.com

Conformational Analysis of the Long-Chain Alkyl Skeleton

The 16-carbon alkyl chain of Sodium 1-acetoxyhexadecanol sulfate is flexible due to the rotation around its carbon-carbon single bonds. libretexts.org Conformational analysis investigates the different spatial arrangements (conformers) and their relative energies. libretexts.org

Key Conformational States:

  • Anti (Trans) Conformation: The most stable and lowest energy state for an unbranched alkyl chain is the all-anti or all-trans conformation, where the carbon backbone exists in a zigzag arrangement. libretexts.orgunicamp.br This minimizes steric hindrance between adjacent methylene (B1212753) groups.
  • Gauche Conformation: Rotation around a C-C bond by approximately 60° from the anti-conformation leads to a higher-energy gauche conformer. libretexts.orgunicamp.br This introduces a steric interaction, known as a gauche-butane interaction, which increases the potential energy.
  • For the hexadecanol (B772) chain, a multitude of conformations are possible due to the numerous C-C bonds. However, the all-trans conformation is the most probable ground state. rsc.org Spectroscopic methods, such as infrared and Raman spectroscopy, can experimentally verify the presence of all-trans conformations in long-chain alkyl compounds. rsc.org Computational methods can systematically explore the potential energy surface by rotating dihedral angles to identify all stable conformers and the energy barriers between them. youtube.com

    The presence of the acetoxy and sulfate groups at one end of the chain will have a minimal direct impact on the conformational preferences of the distal part of the long alkyl chain, which will be primarily governed by the principles of alkane conformational analysis. acs.org

    Electrostatic Potential Surface Analysis for Charge Distribution

    The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. youtube.comresearchgate.netyoutube.com It is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. youtube.com

    For this compound, the ESP surface would reveal:

  • Negative Potential Regions: High electron density, and therefore negative electrostatic potential, would be concentrated around the oxygen atoms of the sulfate (-OSO₃⁻) and acetoxy (-OCOCH₃) groups. researchgate.netijpsat.org These regions are susceptible to electrophilic attack and are responsible for the molecule's ability to coordinate with cations.
  • Positive Potential Regions: The sodium counter-ion (Na⁺) would exhibit a strong positive electrostatic potential.
  • Neutral/Slightly Positive Regions: The long hydrocarbon tail would have a relatively neutral or slightly positive potential, consistent with its nonpolar, hydrophobic character. researchgate.net
  • This charge distribution is fundamental to its amphiphilic nature, with the polar head group (sulfate and acetoxy) being hydrophilic and the long alkyl chain being hydrophobic. atamanchemicals.comatamanchemicals.comtheseus.fi This duality drives the self-assembly of these molecules into micelles in solution. rsc.org

    Density Functional Theory (DFT) for Reaction Pathway Modeling

    Density Functional Theory (DFT) is a powerful computational method for studying the electronic structure of many-body systems, making it well-suited for modeling chemical reactions. nih.gov It can be used to investigate the mechanisms of the esterification and sulfation reactions involved in the synthesis of this compound and to predict its spectroscopic properties. researchgate.netnih.govnih.gov

    Transition State Analysis of Esterification and Sulfation Reactions

    The synthesis of this compound likely involves two key steps: the esterification of 1-hexadecanol (B1195841) and the subsequent sulfation.

    Esterification: The reaction of 1-hexadecanol with a suitable acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) would proceed through a nucleophilic acyl substitution mechanism. DFT calculations can model this process by:

  • Identifying the reactants, products, and any intermediates.
  • Locating the transition state structure, which represents the highest energy point along the reaction coordinate. zendy.io
  • Calculating the activation energy, which determines the reaction rate. researchgate.net
  • Studies on similar acid-catalyzed esterification reactions have shown the formation of cyclic transition states. researchgate.netzendy.io

    Sulfation: The sulfation of the resulting 1-acetoxyhexadecanol is a crucial step. This is often achieved using a sulfating agent like sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base like sodium hydroxide (B78521). atamanchemicals.com DFT can be used to compare different possible reaction pathways, such as SN1 or SN2 mechanisms, to determine the most energetically favorable route. rsc.org For instance, a study on the esterification of sulfonic acid with methanol (B129727) suggested that both SN1 and SN2 pathways could be viable, with the activation barriers depending on the specific reactants and conditions. rsc.org

    Prediction of Spectroscopic Properties and Comparison with Experimental Data

    DFT calculations can provide highly accurate predictions of various spectroscopic properties, which can be invaluable for the characterization of a new compound. researchgate.net

    NMR Spectroscopy: DFT can calculate the nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.gov

    Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can also be computed using DFT. This allows for the assignment of specific spectral bands to the vibrational modes of the molecule, such as the stretching and bending of C-H, C=O, and S-O bonds. rsc.org

    A hypothetical comparison of predicted and experimental spectroscopic data is presented below:

    Table 1: Hypothetical Spectroscopic Data for this compound

    Spectroscopic TechniquePredicted Value (DFT)Hypothetical Experimental ValueAssignment
    ¹H NMR (δ, ppm)4.154.10-CH₂-O-SO₃⁻
    2.052.03-C(O)-CH₃
    ¹³C NMR (δ, ppm)171.0170.5-C=O
    68.568.0-CH₂-O-SO₃⁻
    IR (cm⁻¹)17401735C=O stretch
    12401235S=O stretch

    Molecular Dynamics (MD) Simulations for Aggregation Behavior in Non-Biological Solvents

    Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. kuleuven.beacs.orgnih.gov For this compound, MD simulations can provide insights into its aggregation behavior in non-biological (i.e., organic) solvents. researchgate.net

    In non-polar solvents, amphiphilic molecules like this surfactant are expected to form "inverse" or "reverse" micelles. In these aggregates, the polar head groups (sulfate and acetoxy) form a core to minimize their unfavorable interaction with the non-polar solvent, while the hydrophobic alkyl tails are exposed to the solvent. researchgate.net

    MD simulations can be used to study various aspects of this aggregation process: acs.orgresearchgate.net

  • Micelle Formation and Stability: Simulations can track the spontaneous aggregation of surfactant monomers into reverse micelles and assess the stability of these structures over time. rsc.org
  • Aggregation Number: The average number of surfactant molecules in a micelle can be determined. acs.org
  • Structural Properties: The size, shape, and internal structure of the aggregates can be analyzed. This includes calculating the radius of gyration and the radial distribution functions of different atomic groups. acs.org
  • Solvent and Counter-ion Distribution: The arrangement of solvent molecules and sodium ions around and within the reverse micelles can be investigated. acs.orgnih.gov
  • A typical MD simulation setup for this system would involve placing a number of this compound molecules in a simulation box filled with a non-polar solvent, such as toluene (B28343) or a mixture of toluene and a co-surfactant like pentanol. researchgate.net The interactions between all atoms would be governed by a chosen force field (e.g., CHARMM, OPLS). acs.org

    Table 2: Hypothetical Parameters for an MD Simulation of this compound in a Non-Biological Solvent

    ParameterValue
    Number of Surfactant Molecules60
    SolventToluene
    Force FieldCHARMM36
    Temperature298 K
    Pressure1 atm
    Simulation Time100 ns

    The insights gained from these theoretical and computational studies are crucial for understanding the fundamental properties of this compound and for guiding its potential applications.

    Self-Assembly Tendencies in Aqueous and Organic Media (excluding biological interactions)

    No specific research data is available for the self-assembly tendencies of this compound in aqueous or organic media.

    Intermolecular Interactions with Other Solute Molecules (non-biological)

    There is no available research data on the intermolecular interactions of this compound with other non-biological solute molecules.

    Structure-Reactivity Relationship Predictions Based on Computational Models

    No computational models have been published that predict the structure-reactivity relationship of this compound.

    Chemical Reactivity and Transformation Pathways of Sodium 1 Acetoxyhexadecanol Sulfate

    Hydrolytic Stability of Acetate (B1210297) and Sulfate (B86663) Ester Linkages under Varying Chemical Conditions

    The stability of Sodium 1-acetoxyhexadecanol sulfate in aqueous environments is primarily determined by the hydrolysis of its ester linkages. Both the acetate and sulfate groups can undergo cleavage, with the rate and mechanism of these reactions being highly dependent on the chemical conditions of the solution.

    The hydrolysis of both the acetate and sulfate ester groups is subject to catalysis by acid and base.

    The acetate ester linkage is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The hydrolysis of esters generally follows a pH-rate profile where the reaction is slow at neutral pH and accelerates at both low and high pH. researchgate.netnih.gov For instance, studies on the hydrolysis of cellulose (B213188) acetate have shown that the reaction rate can be described by an equation incorporating contributions from hydrogen ion-catalyzed, hydroxide ion-catalyzed, and neutral hydrolysis. researchgate.net

    The sulfate ester linkage in long-chain alkyl sulfates also undergoes hydrolysis, particularly under acidic conditions. nih.gov The acid-catalyzed hydrolysis of sodium dodecyl sulfate (SDS), a structurally related surfactant, has been shown to be 50 times faster in a micellar solution compared to a premicellar solution at the same pH. nih.gov This acceleration is attributed to the concentration of protons at the micelle surface. nih.gov The hydrolysis of the sulfate group typically proceeds via an S–O bond cleavage. rsc.org In contrast to acetate esters, the alkaline hydrolysis of alkyl sulfates is generally much slower.

    For this compound, it is expected that at low pH, both the acetate and sulfate groups will undergo hydrolysis, with the relative rates depending on the specific reaction conditions. At high pH, the hydrolysis of the acetate group is expected to be the dominant degradation pathway. The formation of micelles by this surfactant will likely influence the hydrolysis rates, potentially accelerating acid-catalyzed hydrolysis by concentrating protons at the micellar surface. nih.govnih.gov

    Table 1: General pH-Dependence of Ester Hydrolysis

    pH Range Dominant Hydrolysis Pathway for Acetate Ester Dominant Hydrolysis Pathway for Sulfate Ester Expected Primary Hydrolysis Products
    Acidic (pH < 4) Acid-catalyzed Acid-catalyzed Acetic acid, 1-hexadecanol (B1195841), Sodium bisulfate
    Neutral (pH ≈ 7) Slow hydrolysis Very slow hydrolysis Acetic acid, 1-hexadecanol, Sodium bisulfate

    | Alkaline (pH > 10) | Base-catalyzed | Very slow hydrolysis | Sodium acetate, 1-hexadecanol, Sodium sulfate |

    This table presents expected trends based on the general chemistry of ester hydrolysis and studies on analogous compounds.

    Temperature has a significant impact on the rate of hydrolysis for both ester linkages. An increase in temperature generally accelerates the rate of hydrolysis by providing the necessary activation energy for the reaction. researchgate.net Studies on alkyl ethoxy sulfates have shown that these surfactants have limited stability at high temperatures due to the hydrolysis of the sulfate moiety. researchgate.netosti.gov For instance, at 100°C, alkyl ether sulfates can degrade completely within 24 hours in deionized water. researchgate.net The stability of sulfonate-based surfactants is generally higher than that of sulfate-based surfactants at elevated temperatures. researchgate.net

    Ionic strength of the solution can also influence the hydrolytic stability. The addition of salts can affect the rate of hydrolysis in several ways. For anionic surfactants that form micelles, increasing the ionic strength can lower the critical micelle concentration (CMC) and alter the structure of the micelles. rsc.org For the acid-catalyzed hydrolysis of micellar solutions of SDS, the addition of NaCl was found to decrease the rate of hydrolysis, likely due to a reduction in the concentration of protons at the micelle surface. nih.gov In the case of hydrolysis of methyl ester sulfonate, the type of counterion influenced the hydrolysis rate, following the order sodium > potassium > calcium salts. nih.gov

    Photochemical Degradation Pathways in Abiotic Systems

    In the presence of light, this compound can undergo photochemical degradation, especially in the presence of photosensitizers or photocatalysts.

    Direct photolysis of simple alkyl sulfates is generally not a significant degradation pathway. However, in the presence of photocatalysts like titanium dioxide (TiO2) or in photo-Fenton systems (UV/Fe²⁺/H₂O₂), anionic surfactants can be effectively degraded. sciencepublishinggroup.comresearchgate.net The degradation process typically involves the generation of highly reactive hydroxyl radicals (•OH) which then attack the surfactant molecule.

    For this compound, the attack by hydroxyl radicals is expected to occur primarily on the long alkyl chain through hydrogen abstraction. This would lead to the formation of a variety of oxygenated intermediates. Further oxidation can lead to the cleavage of the carbon chain, resulting in shorter-chain carboxylic acids, aldehydes, and eventually complete mineralization to carbon dioxide and water. The sulfate and acetate groups would be released as inorganic sulfate and acetate ions, respectively.

    While specific photoproducts for this compound have not been documented, studies on other anionic surfactants like orange G (an anionic dye) have shown that photodegradation leads to the formation of smaller organic molecules and inorganic ions. rsc.org

    The primary mechanism for the photochemical degradation of anionic surfactants in the presence of photocatalysts like TiO2 is through advanced oxidation processes (AOPs). sciencepublishinggroup.comresearchgate.net The process can be summarized as follows:

    Generation of Reactive Oxygen Species: UV irradiation of TiO2 generates electron-hole pairs. These react with water and oxygen to produce highly reactive species, most notably the hydroxyl radical (•OH).

    Radical Attack: The hydroxyl radical, being a powerful and non-selective oxidizing agent, attacks the organic surfactant molecule. For a long-chain alkyl compound like this compound, this attack is likely to occur at various positions along the C16 alkyl chain.

    Chain Reactions and Fragmentation: The initial radical attack initiates a cascade of radical reactions, leading to the incorporation of oxygen and the breaking of C-C bonds. This results in the formation of a complex mixture of smaller, more oxidized organic intermediates.

    Mineralization: With sufficient irradiation time and oxidant concentration, the organic intermediates can be completely oxidized to CO₂, H₂O, and inorganic sulfate and acetate.

    The efficiency of this process is influenced by factors such as pH, the concentration of the photocatalyst, and the presence of other substances in the water. sciencepublishinggroup.comresearchgate.net

    Oxidative Transformations in Chemical Environments (non-biological)

    In non-photochemical environments, the oxidation of this compound can be initiated by strong chemical oxidants, such as the sulfate radical (SO₄•⁻). The sulfate radical is a potent oxidant that can be generated in various aqueous systems. acs.org

    The oxidation of alkyl sulfates by the sulfate radical has been studied, and the rate constants are found to increase with the length of the alkyl chain. acs.org For example, the rate constant for the reaction of the sulfate radical with methyl sulfate is significantly lower than that with longer-chain alkyl sulfates. acs.org This suggests that the primary site of attack is the alkyl chain. The presence of the sulfate group has a deactivating effect on the molecule's reactivity towards oxidation due to its electron-withdrawing nature. acs.org

    The proposed mechanism for the oxidation of long-chain alkyl sulfates by hydroxyl radicals involves sequential oxygenation, which dominates over fragmentation and the formation of inorganic sulfate. polyu.edu.hk This leads to the formation of highly oxygenated derivatives of the parent molecule. polyu.edu.hk It is plausible that the oxidative transformation of this compound by sulfate or hydroxyl radicals would follow a similar pathway, leading to a variety of oxygenated products along the hexadecyl chain. The atmospheric lifetime of dodecyl sulfate upon heterogeneous OH oxidation has been estimated to be around 19 days, indicating that such long-chain sulfates are not entirely stable in oxidative environments. polyu.edu.hk

    Table 2: Reactivity of Alkyl Sulfates with Sulfate Radicals

    Alkyl Sulfate Carbon Chain Length Rate Constant (L mol⁻¹ s⁻¹) at 298 K
    Methyl Sulfate (MS) C₁ (2.4 ± 0.1) × 10⁵
    Ethyl Sulfate (ES) C₂ (4.6 ± 1.0) × 10⁵

    Data sourced from studies on various alkyl sulfates and illustrates the trend of increasing reactivity with chain length. acs.org

    Interfacial Chemistry and Material Science Applications Non Biological of Sodium 1 Acetoxyhexadecanol Sulfate

    Role as a Chemical Precursor in Material Synthesis (non-biological polymers, catalysts)

    Without any foundational research or data on "Sodium 1-acetoxyhexadecanol sulfate (B86663)," any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy. Further research or synthesis of this specific compound would be necessary for such information to become available.

    Polymerization Reactions Initiated or Modified by the Compound

    No data is available on the use of Sodium 1-acetoxyhexadecanol sulfate as an initiator or modifier in polymerization reactions.

    Incorporation into Novel Materials with Specific Chemical Functionalities

    There is no information on the incorporation of this compound into novel materials to impart specific chemical functionalities.

    Future Directions and Emerging Research Avenues for Sodium 1 Acetoxyhexadecanol Sulfate

    Development of Enantioselective Synthesis Strategies for Chiral Analogs

    The presence of a stereocenter at the C-1 position of the hexadecanol (B772) backbone offers a compelling opportunity for the development of chiral analogs of Sodium 1-acetoxyhexadecanol sulfate (B86663). The synthesis of enantiomerically pure forms of this surfactant could unlock novel properties, particularly in applications where stereochemistry plays a critical role. Chiral alcohols are crucial intermediates in the synthesis of pharmaceuticals and other high-value chemicals. nih.gov Biocatalytic processes, which utilize enzymes or whole microorganisms, are increasingly favored for producing single-enantiomer drug intermediates due to their high selectivity and mild reaction conditions. nih.gov

    Future research would likely focus on adapting established enantioselective methods to produce chiral 1-acetoxyhexadecanol, the precursor to the final sulfated product. Key strategies could include:

    Enzymatic Resolution: This approach involves the selective acylation or deacylation of a racemic mixture of 1-hydroxyhexadecanol sulfate or a precursor. Lipases, such as Candida antarctica lipase, are well-known for their ability to catalyze the enantioselective hydrolysis of esters like racemic 5-acetoxyhexanenitrile, a process that could be adapted for this target. nih.gov

    Asymmetric Reduction: The reduction of a ketone precursor, 1-oxo-hexadecanol sulfate, using chiral catalysts or biocatalysts (ketoreductases) could yield the desired single enantiomer of the alcohol. nih.gov High-throughput screening of various microorganisms and directed evolution of enzymes have proven effective in developing highly selective ketoreductases for bulky and hydrophobic substrates. nih.gov

    The successful development of these strategies would provide access to enantiopure surfactants whose self-assembly behavior and interaction with other chiral molecules could be precisely controlled.

    Table 7.1: Potential Enantioselective Synthesis Strategies

    Strategy Catalyst/Enzyme Example Precursor Compound Expected Outcome
    Enzymatic Resolution Immobilized Lipase (e.g., Candida antarctica Lipase B) Racemic 1-acetoxyhexadecanol Selective hydrolysis of one enantiomer, leaving the other enriched.
    Asymmetric Reduction Engineered Ketoreductase (KRED) 1-keto-hexadecanol sulfate Direct synthesis of a single (R)- or (S)-enantiomer of 1-hydroxyhexadecanol sulfate.

    | Chiral Derivatization | Acylation with a chiral acid | Racemic 1-hydroxyhexadecanol | Formation of diastereomeric esters separable by standard chromatography. |

    Exploration of Novel Catalytic Roles in Organic Transformations

    The structure of Sodium 1-acetoxyhexadecanol sulfate makes it a candidate for modification into a "functional surfactant," where the headgroup participates directly in a chemical reaction. This concept is inspired by enzymes, which use a combination of a hydrophobic binding pocket and a precisely arranged catalytic site to achieve remarkable reaction rates and selectivity. nih.gov By forming micelles in solution, surfactants create a hydrophobic microenvironment that can concentrate reactants and enhance reaction kinetics. nih.gov

    Future research could involve modifying the headgroup of this compound to incorporate catalytically active moieties. For instance, drawing inspiration from hydrolase enzymes, a catalytic triad (B1167595) (containing hydroxyl, carboxylate, and imidazole (B134444) groups) could be engineered into the surfactant headgroup. nih.gov Such a modified surfactant could potentially catalyze hydrolysis reactions within its micellar core. The modular nature of surfactant synthesis allows for the fine-tuning of the positioning of these functional groups to optimize catalytic activity. nih.gov

    Furthermore, the functionalization of surfactant-stabilized nanoparticles is an emerging area where surfactants play a dual role as both stabilizer and activity enhancer. rsc.org Research could explore using this compound to stabilize metallic nanoparticles, where the surfactant layer could be designed to control substrate access to the catalytic surface, potentially leading to enhanced efficiency in (photo)catalytic processes. rsc.orgnih.gov

    Integration with Advanced Flow Chemistry Methodologies for Continuous Production

    The traditional batch production of specialty surfactants can be inefficient, with high energy consumption and long reaction times. european-coatings.com The future of surfactant manufacturing is moving towards continuous production methodologies, which offer improved efficiency, reduced infrastructure costs, and enhanced product consistency. european-coatings.com Flow chemistry, particularly using technologies like continuous oscillating baffle reactors (COBR), represents a significant advancement in this area. european-coatings.com

    The synthesis of this compound, which involves steps like acylation and sulfation, is well-suited for adaptation to a continuous flow process. This technology provides superior mixing and heat transfer compared to large batch reactors, allowing for precise control over reaction conditions. european-coatings.com A collaboration between the Centre for Process Innovation (CPI), Croda International, and NiTech Solutions successfully demonstrated that a COBR-based process for surfactant manufacturing was considerably more compact than traditional batch methods without sacrificing product quality. european-coatings.com

    Another relevant approach is the continuous removal of the product during its formation, which can significantly improve yield, as demonstrated in the production of the biosurfactant surfactin (B1297464) via foam fractionation. nih.govresearchgate.net Future work could establish a continuous production line for this compound, integrating synthesis and purification steps to create a more efficient and sustainable manufacturing process.

    Table 7.2: Comparison of Batch vs. Continuous Flow Production for Surfactants

    Parameter Traditional Batch Reactor Continuous Flow Reactor (e.g., COBR)
    Efficiency Low energy efficiency High energy efficiency, improved heat/mass transfer
    Infrastructure Large footprint, high capital cost Compact, lower infrastructure costs european-coatings.com
    Reaction Time Long (hours to days) Short (minutes)
    Product Consistency Potential for batch-to-batch variability High consistency and quality control european-coatings.com

    | Flexibility | Dedicated vessel per process | Easily modifiable for different chemistries european-coatings.com |

    Application in Advanced Analytical Standards for Complex Mixtures

    Surfactants are utilized in countless industrial and consumer products, often as complex mixtures of anionic, cationic, nonionic, and amphoteric types. thermofisher.com The analysis and quality control of these formulations can be challenging due to the diversity of the components and the complexity of the sample matrices. thermofisher.comintertek.com High-performance liquid chromatography (HPLC) is a preferred method for surfactant analysis, often coupled with detectors like mass spectrometry (MS), charged aerosol detection (CAD), or UV-Vis. thermofisher.comalfa-chemistry.com

    A highly purified and well-characterized version of this compound could serve as a valuable analytical standard or certified reference material (CRM). sigmaaldrich.com Such standards are crucial for:

    Method Development: Developing and validating new analytical methods for quantifying anionic surfactants in various products.

    Quality Control: Serving as a benchmark in the quality control of industrial surfactant production. sigmaaldrich.com

    Environmental Monitoring: Acting as a reference compound for detecting and quantifying specific anionic surfactants in environmental water samples. Anionic surfactants are considered a key indicator of water pollution. fujifilm.com

    The development of a robust analytical method, such as one using a mixture of methyl isobutyl ketone (MIBK) and 1,2-dichloroethane (B1671644) (DCE) for extraction, has been shown to be more accurate, precise, and sensitive than older standard methods using chloroform. nih.gov A certified standard of this compound would be instrumental in the calibration and validation of these advanced analytical protocols.

    Table 7.3: Analytical Techniques for Surfactant Characterization

    Technique Primary Application for Surfactant Analysis
    HPLC-MS Separation, identification, and quantification of individual surfactant components in a mixture. alfa-chemistry.com
    GC-MS Analysis of volatile or derivatized surfactants and their raw materials. intertek.com
    NMR Spectroscopy Structural elucidation and absolute quantitation of surfactant molecules. intertek.com
    FT-IR Spectroscopy Identification of functional groups and confirmation of surfactant type.

    | Tensiometry | Measurement of surface tension and determination of the critical micelle concentration (CMC). alfa-chemistry.com |

    Synergistic Effects with Other Chemical Additives in Non-Biological Systems

    The performance of surfactants is often enhanced through synergistic interactions with other chemical additives, particularly polymers. These mixtures are critical in formulations for paints, detergents, cosmetics, and enhanced oil recovery (EOR). researchgate.net The interaction between an ionic surfactant and a polymer can lead to the formation of polymer-surfactant complexes that dramatically alter the solution's properties, such as viscosity and interfacial tension. researchgate.net

    A key area of future research for this compound would be to investigate its interactions with various industrial polymers. For example, studies on sodium dodecyl sulfate (SDS) with polyacrylamide (PAM) have shown that the addition of the surfactant can significantly decrease the viscosity of the polymer solution, which is a crucial parameter in applications like EOR. researchgate.net

    By systematically studying the rheological and interfacial properties of mixtures containing this compound and polymers like polyacrylamides, polyvinyl alcohol, or cellulose (B213188) ethers, novel formulations could be developed. The goal would be to tailor these synergistic effects to achieve specific performance characteristics, such as improved stability, enhanced wetting, or controlled viscosity in non-biological industrial systems.

    Q & A

    Q. What methodologies are recommended for synthesizing Sodium 1-acetoxyhexadecanol sulfate, and how can purity be assessed?

    Synthesis typically involves sulfation of 1-acetoxyhexadecanol followed by neutralization with sodium hydroxide. Key steps include:

    • Esterification : Reacting hexadecanol with acetic anhydride to introduce the acetoxy group.
    • Sulfation : Using sulfur trioxide or chlorosulfonic acid under controlled conditions to avoid over-sulfation.
    • Neutralization : Sodium hydroxide is added to form the sodium salt. Purity assessment employs HPLC with evaporative light scattering detection (ELSD) or ion-pair chromatography (e.g., using sodium hexanesulfonate as a mobile phase additive ). Pharmacopeial guidelines (USP) recommend ≥99.0% purity for chromatographic reagents, verified via peak area normalization .

    Q. How is this compound utilized in chromatographic separations, and what parameters optimize its performance?

    This compound acts as an ion-pairing agent in reversed-phase HPLC for separating hydrophobic analytes (e.g., lipids or surfactants). Key parameters:

    • Concentration : 10–50 mM in the mobile phase to balance retention and resolution.
    • pH : Adjusted to 2.0–3.0 with trifluoroacetic acid to enhance ionization and reduce column degradation .
    • Organic Modifier : Acetonitrile (20–40%) improves elution efficiency. System suitability tests should monitor plate count and tailing factor per USP guidelines .

    Q. What spectroscopic or mass spectrometry techniques are suitable for structural confirmation?

    • NMR : 1^1H and 13^13C NMR verify the acetoxy and sulfate moieties. For example, the acetoxy methyl group appears at δ 2.0–2.1 ppm.
    • HR-MS : High-resolution mass spectrometry (e.g., Q-TOF) confirms the molecular ion ([M–Na]^- at m/z 407.22 for C18_{18}H35_{35}O6_6S^-).
    • FT-IR : Peaks at 1240 cm1^{-1} (S=O stretch) and 1740 cm1^{-1} (ester C=O) validate functional groups .

    Advanced Questions

    Q. How do substituents (e.g., acetoxy vs. hydroxyl groups) impact the compound’s solubility and chromatographic behavior?

    The acetoxy group increases hydrophobicity , reducing aqueous solubility compared to hydroxylated analogs. This necessitates higher organic modifier concentrations in HPLC (e.g., 40% acetonitrile vs. 30% for sodium dodecyl sulfate). In HR-ToF-AMS analysis, the acetoxy group generates distinct fragment ions (e.g., m/z 59.05 for CH3_3COO^-), which can complicate sulfate ion quantification (m/z 79.96 for SO3+_3^+) when coexisting with inorganic sulfates .

    Q. What experimental strategies resolve contradictions in sulfate quantification when using HR-ToF-AMS?

    Contradictions arise from overlapping organic and inorganic sulfate signals. Mitigation approaches include:

    • Fragmentation Pattern Deconvolution : Reference standards (e.g., pure sodium sulfate and this compound) isolate contribution ratios (Figure 2, ).
    • pH Control : Maintain pH 6.0 to stabilize sulfate ions and minimize ester hydrolysis.
    • Calibration Curves : Use mixed samples (e.g., 20–80% sulfate/organic ratios) to model signal interference .

    Q. How can method validation address cross-contamination risks in ion-pair chromatography?

    Cross-contamination from residual sodium ions or sulfonic acids is mitigated by:

    • Column Conditioning : Flush with 10 column volumes of acetonitrile/water (50:50) after each run.
    • Blank Runs : Inject mobile phase without analyte to detect carryover.
    • System Suitability Tests : Monitor baseline noise and ghost peaks per USP Chapter ⟨621⟩ .

    Methodological Best Practices

    • Documentation : Follow ACS Style Guide for reporting synthesis steps, including reaction times, temperatures, and purification methods .
    • Data Reproducibility : Archive raw chromatograms and mass spectra with metadata (e.g., instrument settings, column lot numbers) per NIST guidelines .
    • Conflict Resolution : Use peer-reviewed pharmacopeial protocols (USP) to standardize analytical conditions when reconciling data discrepancies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.